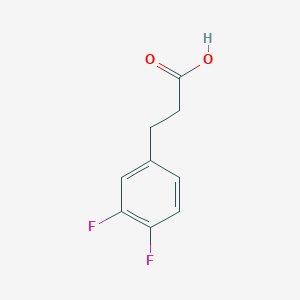

3,4-Difluorohydrocinnamic acid

Description

Properties

IUPAC Name |

3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZIYCHJMUNLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381226 | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161712-75-0 | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Difluorohydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3,4-Difluorohydrocinnamic acid, a valuable building block in pharmaceutical and materials science. The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This document provides a comprehensive overview of the synthesis of the precursor, trans-3,4-Difluorocinnamic acid, and its subsequent reduction to the target molecule, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of trans-3,4-Difluorocinnamic Acid

The synthesis of trans-3,4-Difluorocinnamic acid is a critical first step and can be achieved through several established methods, including the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

Knoevenagel Condensation

A widely used and efficient method for forming α,β-unsaturated carboxylic acids, the Knoevenagel condensation involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a basic catalyst.[1]

Reaction: 3,4-Difluorobenzaldehyde + Malonic Acid → trans-3,4-Difluorocinnamic Acid + H₂O + CO₂[2]

Experimental Protocol: Knoevenagel Condensation [1]

-

Materials: 3,4-Difluorobenzaldehyde, Malonic acid, Pyridine, Piperidine, Dilute Hydrochloric Acid, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in pyridine (approx. 1.6 mL per mmol of aldehyde).[3]

-

Add a catalytic amount of piperidine (2 drops).[3]

-

Heat the reaction mixture to reflux (110 °C) and stir for 1.5-4 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the product.[1]

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure trans-3,4-difluorocinnamic acid.[1]

-

Perkin Reaction

The Perkin reaction offers a classical route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3]

Reaction: 3,4-Difluorobenzaldehyde + Acetic Anhydride → trans-3,4-Difluorocinnamic Acid

Experimental Protocol: Perkin Reaction [3]

-

Materials: 3,4-Difluorobenzaldehyde, Acetic anhydride, Anhydrous sodium acetate.

-

Procedure:

-

In a round-bottom flask fitted with an air condenser, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).

-

Heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.

-

After cooling, pour the hot reaction mixture into water.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Remove any unreacted aldehyde by steam distillation or extraction.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.

-

Collect the product by filtration, wash with water, and recrystallize.

-

Heck Reaction

The Heck reaction is a versatile method for carbon-carbon bond formation, in this case, between an aryl halide and an alkene.

Reaction: 1-Bromo-3,4-difluorobenzene + Acrylic Acid → trans-3,4-Difluorocinnamic Acid

Experimental Protocol: Heck Reaction [4]

-

Materials: 1-Bromo-3,4-difluorobenzene, Acrylic acid, Palladium(II) acetate, Triphenylphosphine, Anhydrous Dimethylformamide (DMF), Triethylamine.

-

Procedure:

-

To a Schlenk flask, add 1-bromo-3,4-difluorobenzene, acrylic acid, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF and triethylamine via syringe.

-

Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere. Monitor progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

The work-up typically involves acidification and extraction with an organic solvent, followed by purification.[4]

-

Table 1: Comparative Data of Synthetic Methods for trans-3,4-Difluorocinnamic Acid

| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |

| Aryl Starting Material | 3,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | 3,4-Difluorohalobenzene |

| C2-Source | Acetic Anhydride | Malonic Acid | Acrylic Acid / Acrylates |

| Catalyst/Base | Alkali salt of the carboxylic acid | Pyridine/Piperidine | Pd Catalyst/Base |

| Solvent | Toluene | Pyridine | DMF, Acetonitrile, or aqueous systems[4] |

| Temperature | High (180-200 °C) | Moderate to High (80-140 °C) | Moderate to High (80-150 °C)[4] |

| Advantages | Classic, well-established method | Good yields, milder conditions than Perkin | High functional group tolerance, versatile |

| Disadvantages | High temperatures, potential for side products | Requires active methylene compound | Cost of palladium catalyst, potential for phosphine ligands |

| Typical Yield | 60-75% | 70-90% | 75-95% |

Data compiled from various sources.[4]

Reduction of trans-3,4-Difluorocinnamic Acid to this compound

The conversion of trans-3,4-Difluorocinnamic acid to this compound is achieved by the reduction of the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation.

Catalytic Hydrogenation

This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the alkene functionality.

Reaction: trans-3,4-Difluorocinnamic Acid + H₂ → this compound

Experimental Protocol: Catalytic Hydrogenation using Pd/C [5]

-

Materials: trans-3,4-Difluorocinnamic acid, Palladium on carbon (Pd/C), Ethanol or Ethyl acetate, Hydrogen gas supply.

-

Procedure:

-

Dissolve trans-3,4-Difluorocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount of fresh Pd/C to the solution.

-

Connect the flask to a hydrogen gas source and purge the system.

-

Stir the reaction mixture under a hydrogen atmosphere (pressure may be increased to facilitate the reaction) until the uptake of hydrogen ceases.

-

Monitor the reaction for completeness using TLC or other suitable analytical techniques.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization if necessary.

-

Catalytic Transfer Hydrogenation

An alternative to using pressurized hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, is used in the presence of a catalyst.[6][7]

Reaction: trans-3,4-Difluorocinnamic Acid + HCOOH (in the presence of a catalyst) → this compound + CO₂

Experimental Protocol: Catalytic Transfer Hydrogenation (Adapted from a general procedure for cinnamic acid)[6][7]

-

Materials: trans-3,4-Difluorocinnamic acid, Palladium(II) chloride (PdCl₂), Formic acid, 2.5 M aqueous Sodium Hydroxide (NaOH), Diethyl ether, 2 M Hydrochloric acid (HCl).

-

Procedure:

-

To a stirred solution of trans-3,4-Difluorocinnamic acid (0.33 mmol) in 2.5 M aqueous NaOH (4 mL), add PdCl₂ (10 mol%).

-

Add formic acid (4 equivalents) dropwise.

-

Heat the reaction mixture to 65°C for 16 hours.

-

Neutralize the reaction mixture with 2 M HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to yield the product. A 98% yield was reported for the reduction of cinnamic acid under these conditions.[6][7]

-

Visualizing the Synthesis Pathways

The following diagrams illustrate the described synthetic routes.

Caption: Overview of synthetic routes to this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Catalytic transfer hydrogenation in alkaline aqueous medium using PdCl2/HCOOH/NaOH [designer-drug.com]

A Technical Guide to the Physicochemical Properties of 3,4-Difluorohydrocinnamic Acid

Introduction

3,4-Difluorohydrocinnamic acid, with the IUPAC name 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated derivative of hydrocinnamic acid.[1] As a research chemical and building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physicochemical properties. The introduction of two fluorine atoms to the phenyl ring significantly influences the molecule's electronic characteristics, lipophilicity, and metabolic stability, making it an interesting candidate for further synthetic applications.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed summary of the core physicochemical properties of this compound, standardized experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

The fundamental identifiers and physicochemical parameters of this compound are summarized below. Quantitative data has been compiled from available chemical databases and literature.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 3-(3,4-difluorophenyl)propanoic acid |

| CAS Number | 161712-75-0 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)F)F |

| InChI Key | UOZIYCHJMUNLIG-UHFFFAOYSA-N |

| Physical Form | Solid |

Table 2: Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 49-53 °C | [2] |

| Boiling Point | 277.7 - 278 °C (at 760 mmHg) | [2] |

| Density | 1.312 g/cm³ | [2] |

| Flash Point | 122 °C | [2] |

| Vapor Pressure | 0.00213 mmHg (at 25°C) | [2] |

| Refractive Index | 1.503 | [2] |

| pKa | Data not readily available; requires experimental determination. | |

| logP | Data not readily available; requires experimental determination. | |

| Solubility | Data not readily available; likely soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic Profile

While specific spectra for this compound are not widely published, its structural features suggest a predictable spectroscopic profile essential for its identification and characterization.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Region (Ar-H): Complex multiplets between δ 7.0-7.3 ppm. - Aliphatic Region (-CH₂-): Two distinct triplets, corresponding to the two methylene groups of the propanoic acid chain, typically between δ 2.5-3.0 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal at δ > 170 ppm. - Aromatic Carbons (Ar-C): Multiple signals between δ 115-155 ppm. Carbons directly bonded to fluorine will show large coupling constants (¹JC-F). - Aliphatic Carbons (-CH₂-): Two signals in the δ 25-40 ppm range. |

| FT-IR | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 186.16. - Fragmentation: Expect loss of the carboxylic group (-COOH, 45 Da) and fragmentation of the ethyl chain. |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

-

Loading the Capillary: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.

-

Packing the Sample: Gently tap the sealed end of the capillary on a hard surface to pack the solid tightly into the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting point.

-

For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow rate of 1-2°C per minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2°C) typically indicates a pure compound.

-

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group, which is critical for understanding its ionization state at different pH values.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water and a suitable co-solvent if needed (e.g., methanol or ethanol)

-

Potassium chloride (KCl) for maintaining ionic strength

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Place the solution in a beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the stir bar does not strike it.

-

Titration:

-

Record the initial pH of the solution.

-

Slowly add small, precise increments (e.g., 0.1-0.2 mL) of the standardized 0.1 M NaOH solution from the buret.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process well past the equivalence point, where a sharp change in pH occurs.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve.

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Protocol 3: Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS) or deionized water (pH adjusted to 7.4)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or rotator

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or PBS) for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning:

-

In a separatory funnel or tube, add a known volume of the pre-saturated n-octanol and a known volume of the compound's stock solution in the aqueous phase.

-

Seal the container and shake vigorously for 1-2 hours at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation: Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Quantification:

-

Carefully withdraw a sample from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Synthesis and Characterization Workflows

The following diagrams illustrate a plausible synthetic route for this compound and a general workflow for its subsequent physicochemical characterization.

Caption: Plausible synthetic route to the target compound.

Caption: General workflow for physicochemical characterization.

Conclusion

This compound is a valuable compound for synthetic chemistry, yet comprehensive experimental data on its physicochemical properties remain sparse in public literature. This guide provides the foundational data available, along with robust, standardized protocols for the empirical determination of its melting point, pKa, and logP. The provided workflows for synthesis and characterization offer a logical framework for researchers. Accurate characterization using these methods is a prerequisite for the successful application of this molecule in drug discovery, materials science, and other advanced research fields.

References

3,4-Difluorohydrocinnamic acid CAS number 161712-75-0

An In-depth Technical Guide to 3,4-Difluorohydrocinnamic Acid (CAS: 161712-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a propanoic acid side chain. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. These characteristics make fluorinated compounds like this compound valuable building blocks in medicinal chemistry and drug discovery. While this specific compound is not as extensively studied as its unsaturated analog, trans-3,4-difluorocinnamic acid, its saturated side chain offers a different conformational flexibility that can be exploited in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications based on the biological activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 161712-75-0 | [] |

| Molecular Formula | C₉H₈F₂O₂ | [] |

| Molecular Weight | 186.16 g/mol | [] |

| IUPAC Name | 3-(3,4-difluorophenyl)propanoic acid | [] |

| Synonyms | This compound | [] |

| Boiling Point | 277.7 °C at 760 mmHg | [] |

| Density | 1.312 g/cm³ | [] |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)F)F | [] |

| InChI Key | UOZIYCHJMUNLIG-UHFFFAOYSA-N | [] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, trans-3,4-difluorocinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the acrylic acid side chain without affecting the aromatic ring or the carboxylic acid functional group. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2]

Experimental Protocol: Catalytic Hydrogenation of trans-3,4-Difluorocinnamic Acid

This protocol describes the reduction of the double bond in trans-3,4-difluorocinnamic acid to yield this compound.[3]

Materials:

-

trans-3,4-Difluorocinnamic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Ethyl acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Hydrogenation flask or Parr shaker apparatus

-

Celite®

Procedure:

-

Dissolution: In a hydrogenation flask, dissolve trans-3,4-difluorocinnamic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the starting material).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the vessel with hydrogen gas to replace the air. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 2-16 hours.

-

Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system.

Caption: Synthetic workflow for this compound.

Potential Applications and Biological Activity

While direct experimental data on the biological activity of this compound is limited, its structural features suggest several areas of potential application in drug development. The broader class of hydrocinnamic acids is known for a variety of pharmacological effects, and the introduction of fluorine can further modulate these properties.

-

Scaffold for Drug Discovery: Hydrocinnamic acids and their derivatives are known to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[4][5] For instance, 3,4-dihydroxyhydrocinnamic acid exhibits strong antioxidant and anti-inflammatory properties.[6] The difluoro-substitution pattern on the phenyl ring of this compound can enhance lipophilicity and metabolic stability, making it an attractive scaffold for developing new chemical entities with improved pharmacological profiles.

-

Precursor for Bioactive Molecules: The unsaturated analog, trans-3,4-difluorocinnamic acid, is a known precursor for the synthesis of potent 5-HT₃ receptor antagonists and radiosensitizers for cancer therapy.[7] It is plausible that this compound could be used to synthesize saturated analogs of these compounds. The increased conformational flexibility of the propanoic acid side chain compared to the rigid acrylic acid moiety could lead to different binding interactions and potentially novel pharmacological activities.

-

Modulation of Inflammatory Pathways: Cinnamic acid derivatives have been reported to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of inflammation.[8] Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines. It is hypothesized that derivatives of this compound could also modulate this or other inflammation-related pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway.

Hypothetical Signaling Pathway Involvement

Based on the known anti-inflammatory properties of related cinnamic acids, a potential mechanism of action for a hypothetical bioactive derivative of this compound could involve the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of the immune response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound (CAS: 161712-75-0) is a fluorinated building block with significant potential in the field of drug discovery and development. While direct research on its biological activities is currently sparse, its physicochemical properties are well-defined, and its synthesis is straightforward via the catalytic hydrogenation of its cinnamic acid precursor. Based on the known pharmacology of the broader class of hydrocinnamic acids and the demonstrated utility of its unsaturated analog, it is reasonable to propose that this compound could serve as a valuable scaffold for the creation of novel therapeutics, particularly in the areas of inflammatory diseases and oncology. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its potential.

References

- 2. nacatsoc.org [nacatsoc.org]

- 3. benchchem.com [benchchem.com]

- 4. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydroxyhydrocinnamic Acid | Rupa Health [rupahealth.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Data for 3,4-Difluorohydrocinnamic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Difluorohydrocinnamic acid (also known as 3-(3,4-difluorophenyl)propanoic acid), a compound of interest for researchers, scientists, and drug development professionals. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, critical for its structural confirmation and characterization. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented includes predicted values based on analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group will influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (H-2, H-5, H-6) | 6.9 - 7.2 | Multiplet | 3H |

| Benzylic (-CH₂-) | ~2.9 | Triplet | 2H |

| Aliphatic (-CH₂-) | ~2.6 | Triplet | 2H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Aromatic (C-3, C-4) | 145 - 155 (with C-F coupling) |

| Aromatic (C-1) | 135 - 145 |

| Aromatic (C-2, C-5, C-6) | 115 - 130 (with C-F coupling) |

| Benzylic (-CH₂-) | 30 - 40 |

| Aliphatic (-CH₂-) | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the vibrational frequencies of the functional groups present in the molecule.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns. The predicted molecular weight of this compound is approximately 186.15 g/mol .

| m/z | Predicted Fragment Ion | Interpretation |

| 186 | [M]⁺ | Molecular Ion |

| 141 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 127 | [C₇H₅F₂]⁺ | Benzylic cation after loss of the propanoic acid side chain |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

ATR-FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity. Derivatization is often employed to increase volatility.

-

Derivatization (Silylation):

-

Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., pyridine or acetonitrile) in a vial.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Rising Profile of Fluorinated Cinnamic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, owing to its ability to modulate key physicochemical and pharmacological properties. This guide delves into the burgeoning field of fluorinated cinnamic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, these molecules present a rich scaffold for the development of novel therapeutics. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Fluorinated cinnamic acid derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of the parent cinnamic acid structure, leading to improved cellular uptake and efficacy.

Quantitative Anticancer Data

The antiproliferative activity of various fluorinated cinnamic acid derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of several derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 4.23 | [1] |

| Triaryl-1,2,4-triazinone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 5.59 | [1] |

| Cinnamic acid derivative 5 | A-549 (Lung Cancer) | 10.36 | [2] |

| Cinnamic acid derivative 1 | A-549 (Lung Cancer) | 11.38 | [2] |

| Cinnamic acid derivative 9 | A-549 (Lung Cancer) | 11.06 | [2] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine 59e | A549 (Lung Cancer) | 0.04 | [3] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine 59e | HeLa (Cervical Cancer) | 0.004 | [3] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine 59g | HeLa (Cervical Cancer) | 0.033 | [3] |

| Oleanolic acid-cinnamic acid ester 44o | HeLa (Cervical Cancer) | 1.35 | [4] |

| Oleanolic acid-cinnamic acid ester 44e | MCF-7 (Breast Cancer) | 1.79 | [4] |

| Harmicine-cinnamic acid hybrid 36f | HepG2 (Liver Cancer) | 0.74 | [3] |

| Harmicine-cinnamic acid hybrid 36e | HepG2 (Liver Cancer) | 2.19 | [3] |

| Harmicine-cinnamic acid hybrid 36d | HepG2 (Liver Cancer) | 3.11 | [3] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of cinnamic acid derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis.[5] Fluorination can enhance the interaction of these compounds with their molecular targets. Key pathways modulated by these compounds include:

-

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Some cinnamic acid derivatives have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[3][6]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling cascade that controls cell growth and differentiation. Dysregulation of this pathway is common in cancer. Cinnamic acid derivatives have been found to modulate the MAPK pathway, contributing to their antiproliferative effects.[7][8]

-

Protein Kinase Inhibition: Many cinnamic acid derivatives act as inhibitors of various protein kinases that are often overactive in cancer cells, playing a pivotal role in tumor growth and progression.[5]

Antimicrobial Activity: A Renewed Weapon Against Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated cinnamic acid derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi.[9]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-Fluorocinnamic acid derivative 17 | Mycobacterium tuberculosis H37Ra | 0.36 | [3] |

| Cinnamic acid | Mycobacterium tuberculosis H37Ra | >30 | [10] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 | [11] |

| Cinnamic acid | Aspergillus niger | 844 µM | [9] |

| Cinnamic acid | Candida albicans | 405 µM | [9] |

Anti-Inflammatory and Neuroprotective Roles

Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including neurodegenerative disorders. Fluorinated cinnamic acid derivatives exhibit potent anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Effects

The anti-inflammatory action of these compounds is often linked to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2).[10] Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Cinnamic acid derivative 117 | COX-2 | 1.09 | [3] |

| Cinnamic acid derivative 114e | COX-2 | 2.4 | [3] |

| Cinnamic acid derivative 113e | COX-2 | 3.0 | [3] |

Neuroprotective Properties

The neuroprotective effects of fluorinated cinnamic acid derivatives are attributed to their antioxidant capacity and their ability to modulate signaling pathways involved in neuronal survival.[13][14] For instance, some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. A derivative of 4-fluorocinnamic acid has shown potential in this area.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of fluorinated cinnamic acid derivatives.

Synthesis of 4-Fluorocinnamic Acid (Knoevenagel Condensation)

This method involves the reaction of 4-fluorobenzaldehyde with malonic acid.[15][16]

-

Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 equivalent), malonic acid (1.0 equivalent), and pyridine (as a solvent and catalyst).

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-fluorocinnamic acid.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB, p-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.

Conclusion

Fluorinated cinnamic acid derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the advantageous properties conferred by fluorine, make them attractive candidates for the development of novel therapies for a wide range of diseases. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these compounds is warranted to unlock their full therapeutic potential.

References

- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

Role of 3,4-Difluorohydrocinnamic acid in medicinal chemistry

An In-Depth Technical Guide on the Role of trans-3,4-Difluorocinnamic Acid in Medicinal Chemistry

Introduction

trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a crucial and versatile building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance critical properties such as metabolic stability, binding affinity to biological targets, lipophilicity, and pharmacokinetic profiles.[2][3] The carbon-fluorine bond's strength makes molecules more resistant to metabolic degradation, potentially leading to a longer biological half-life.[4]

This technical guide provides a comprehensive overview of trans-3,4-difluorocinnamic acid, detailing its physicochemical properties, synthetic methodologies, and significant applications in drug discovery. It serves as a resource for researchers, scientists, and drug development professionals, summarizing quantitative data, providing detailed experimental protocols, and illustrating key pathways and workflows. While the focus is on trans-3,4-difluorocinnamic acid due to the wealth of available research, it's important to note its relationship to 3,4-difluorohydrocinnamic acid, its saturated analogue, which can be synthesized from it via hydrogenation.

Physicochemical Properties

The foundational chemical and physical properties of trans-3,4-difluorocinnamic acid are fundamental to its application in synthesis and drug design.[5]

| Property | Value | References |

| IUPAC Name | (E)-3-(3,4-difluorophenyl)prop-2-enoic acid | [5] |

| CAS Number | 112897-97-9 | [2][5][6] |

| Molecular Formula | C₉H₆F₂O₂ | [2][5][6][7] |

| Molecular Weight | 184.14 g/mol | [2][5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [2][5][6] |

| Melting Point | 194-198 °C | [2][5][6] |

| pKa (Predicted) | 4.27 ± 0.10 | [5] |

| Solubility | Soluble in Methanol | [5] |

| Purity | ≥95% - >98% | [2][7][8] |

| Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)F)F | [5] |

| InChI Key | HXBOHZQZTWAEHJ-DUXPYHPUSA-N | [5][7] |

Synthesis of trans-3,4-Difluorocinnamic Acid

Several established methods are employed for the synthesis of trans-3,4-difluorocinnamic acid, with the Knoevenagel-Doebner condensation being one of the most common and efficient routes.[6] Other notable methods include the Perkin, Wittig, and Heck reactions.[6]

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This method involves the condensation of 3,4-difluorobenzaldehyde with malonic acid, catalyzed by a base like piperidine in pyridine.[2][6]

-

Reaction Setup : In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.0-1.2 eq) in pyridine.[1][6]

-

Catalyst Addition : Add a catalytic amount of piperidine (approx. 2 drops or ~0.1 eq) to the solution.[6]

-

Heating : Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5-4 hours.[2][6] Evolution of carbon dioxide should be observed.[1]

-

Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

-

Workup : Once complete, cool the reaction mixture to room temperature. Pour the mixture into a mixture of crushed ice and concentrated hydrochloric acid.[9]

-

Precipitation : Carefully adjust the pH to 5 with dilute HCl to precipitate the product.[6]

-

Purification : Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.[1][6] The product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-3,4-difluorocinnamic acid.[10]

Applications in Medicinal Chemistry

trans-3,4-Difluorocinnamic acid is a precursor to a variety of pharmacologically active molecules, with significant applications in oncology and the treatment of inflammatory diseases.[1][11]

5-HT₃ Receptor Antagonists

Derivatives of trans-3,4-difluorocinnamic acid have been used to synthesize substituted isoquinolones, which act as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[5][11][12] The 5-HT₃ receptor is a ligand-gated ion channel that plays a critical role in the emetic (vomiting) reflex.[9][12] Blockade of this receptor is a key therapeutic strategy for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea.[12]

Radiosensitizers for Cancer Therapy

The scaffold of trans-3,4-difluorocinnamic acid has been incorporated into analogues of psammaplin A, a marine natural product.[12][13] These derivatives function as radiosensitizers, which are compounds that enhance the susceptibility of tumor cells to radiation therapy.[9][13] They can achieve this by inhibiting histone deacetylase (HDAC), which modifies chromatin structure and makes DNA more vulnerable to radiation-induced damage while impairing cellular repair mechanisms.[12]

Enzyme Inhibition and Anti-inflammatory Potential

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, often by inhibiting key signaling pathways like the NF-κB pathway, which is a central regulator of inflammation.[2][14] Furthermore, trans-3,4-difluorocinnamic acid has been identified as a competitive inhibitor of mushroom tyrosinase, suggesting its potential application in studying enzyme inhibition and as an antioxidant.[7][14]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for trans-3,4-difluorocinnamic acid and its derivatives.

Table 1: Activity of trans-3,4-Difluorocinnamic Acid Derivatives

| Derivative Class | Target / Application | Cell Line / Model | Metric | Value | References |

|---|---|---|---|---|---|

| Substituted Isoquinolone | 5-HT₃ Receptor Antagonist | in vivo | ID₅₀ | 0.35 µg/kg | [8][11][13] |

| Psammaplin A Derivative | Radiosensitizer | Human Lung Cancer | Potency | 16.14 µM | [4][8][13] |

| Psammaplin A Derivative (MA3) | Cytotoxicity | A549 & U373MG | IC₅₀ | 16-150 µM (A549)15-50 µM (U373MG) | [13] |

| Psammaplin A Derivative (MA7) | Cytotoxicity | A549 & U373MG | IC₅₀ | 16-150 µM (A549)15-50 µM (U373MG) |[13] |

Table 2: Comparative Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Type | IC₅₀ Value (mM) | References |

|---|---|---|---|---|

| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase | Competitive | 0.78 ± 0.02 | [14] |

| trans-Cinnamic acid | Mushroom Tyrosinase | Competitive | 0.80 ± 0.02 |[14] |

The data indicates that difluorination slightly enhances tyrosinase inhibitory activity compared to its non-fluorinated analogue.[14]

Key Experimental Protocols

Protocol 1: Synthesis of Substituted Isoquinolones

This synthesis often involves a Curtius rearrangement as a key step.[8][9][11]

-

Acid Chloride Formation : Convert trans-3,4-difluorocinnamic acid to its acid chloride by refluxing with an excess of thionyl chloride or oxalyl chloride in an inert solvent (e.g., DCM).[10][11] Remove excess reagent under reduced pressure.

-

Acyl Azide Formation : Dissolve the crude acid chloride in an anhydrous solvent like acetone. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring.[10][11]

-

Curtius Rearrangement : The acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate intermediate.[9]

-

Cyclization : The isocyanate is then subjected to cyclization, often in the presence of a Lewis acid catalyst, to form the final substituted isoquinolone ring structure.[9][11]

-

Purification : Purify the final product using column chromatography or recrystallization.[11]

Protocol 2: Tyrosinase Inhibition Assay

This spectrophotometric assay measures the formation of dopachrome from the oxidation of L-DOPA.[14]

-

Reagents : Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound (trans-3,4-difluorocinnamic acid) in a suitable buffer (e.g., phosphate buffer).

-

Assay Procedure : In a 96-well plate, mix the tyrosinase solution with various concentrations of the inhibitor. Incubate for a short period.

-

Initiate Reaction : Add the L-DOPA solution to start the enzymatic reaction.

-

Measurement : Monitor the increase in absorbance at a specific wavelength (e.g., 475 nm) over time, which corresponds to the formation of dopachrome.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[14]

Protocol 3: MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[4][15]

-

Cell Seeding : Plate human cancer cells (e.g., A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]

-

Compound Treatment : Treat the cells with serial dilutions of the test compound (or vehicle control) and incubate for a specified period (e.g., 48-72 hours).[15]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation : The IC₅₀ value is determined by plotting cell viability against compound concentration.

Conclusion

trans-3,4-Difluorocinnamic acid is a highly valuable and versatile scaffold in medicinal chemistry.[2][13] The strategic placement of two fluorine atoms on the phenyl ring confers advantageous properties, enhancing metabolic stability and modulating biological activity.[2][5] Its utility as a precursor for potent 5-HT₃ receptor antagonists and novel radiosensitizers highlights its significance in the development of treatments for cancer and associated side effects.[12][13] Furthermore, its potential role in enzyme inhibition and anti-inflammatory pathways suggests broader therapeutic applications.[14] The synthetic accessibility and the diverse biological activities of its derivatives ensure that trans-3,4-difluorocinnamic acid will remain a compound of significant interest for researchers and professionals in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,4-Difluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 8. ossila.com [ossila.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Core Mechanism of Action of 3,4-Difluorohydrocinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Derivatives of 3,4-Difluorohydrocinnamic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The strategic incorporation of a difluorinated phenyl ring can enhance metabolic stability, binding affinity, and overall biological activity. This technical guide provides an in-depth exploration of the core mechanisms of action for key classes of this compound derivatives, focusing on their roles as 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists and as radiosensitizers for cancer therapy. Furthermore, this guide delves into the modulatory effects of cinnamic acid derivatives on critical signaling pathways, such as NF-κB and MAPK, providing a framework for future research and development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application in drug discovery.

Introduction: The Versatility of the this compound Scaffold

This compound serves as a crucial building block in synthetic medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the design of new drugs. While the parent acid is primarily a synthetic intermediate, its derivatives, particularly amides and esters, have shown promising biological activities in diverse therapeutic areas. This guide will focus on two of the most prominent applications of these derivatives: the antagonism of the 5-HT3 receptor for antiemetic effects and the radiosensitization of tumor cells to enhance the efficacy of radiation therapy.

Substituted Isoquinolones as 5-HT3 Receptor Antagonists

Derivatives of 3,4-Difluorocinnamic acid have been effectively utilized in the synthesis of substituted isoquinolones, which act as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel that plays a pivotal role in the vomiting reflex, and its blockade is a well-established therapeutic strategy for preventing chemotherapy-induced and postoperative nausea and vomiting.[1]

Mechanism of Action

The antiemetic action of 5-HT3 receptor antagonists stems from their ability to block the binding of serotonin to 5-HT3 receptors located on the terminals of the vagus nerve in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2] Activation of these receptors by serotonin, which is released from enterochromaffin cells in the gut in response to chemotherapy or other emetic stimuli, triggers a signaling cascade that results in the sensation of nausea and the act of vomiting. By competitively inhibiting serotonin binding, these antagonists prevent the opening of the ion channel and subsequent neuronal depolarization, thereby blocking the emetic signal.[2]

Quantitative Data: Benchmarking Binding Affinity

| Compound | Chemical Class | 5-HT3 Receptor Affinity (Ki) [nM] |

| Palonosetron | Tetrahydroisoquinoline | 0.04[1] |

| Tropisetron | Indole | 0.6[1] |

| Granisetron | Indazole | 1.1[1] |

| Ondansetron | Carbazole | 2.5[1] |

Note: This data is for established 5-HT3 antagonists and serves as a reference.

A substituted isoquinolone derivative incorporating the 3,4-difluorocinnamic acid moiety has demonstrated an in vivo infective dose (ID₅₀) of 0.35 μg/kg in an antiemetic assay.

Signaling Pathway Diagram

Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[2][3][4]

Materials:

-

Cell Membranes: Prepared from HEK293 cells stably expressing the human 5-HT3 receptor.[5]

-

Radioligand: [³H]-Granisetron or [³H]-GR65630.[2]

-

Test Compound: Synthesized isoquinolone derivative.

-

Non-specific Binding Control: 10 µM unlabeled granisetron or other potent 5-HT3 antagonist.[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

-

Scintillation Cocktail.

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI). [3]

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the 5-HT3 receptor.

-

Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.[4]

-

-

Binding Assay (96-well plate format):

-

Add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

-

-

Incubate at room temperature for 60 minutes.[4]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.[3]

-

-

Quantification:

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[4]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

Psammaplin A Analogs as Radiosensitizers

Analogs of the marine natural product Psammaplin A, incorporating a 3,4-Difluorocinnamic acid moiety, have been investigated as radiosensitizers for cancer therapy.[5] Radiosensitizers are agents that increase the susceptibility of tumor cells to the damaging effects of ionizing radiation.

Mechanism of Action

The precise radiosensitizing mechanism of 3,4-difluorocinnamate-containing Psammaplin A derivatives is multifaceted and likely involves several interconnected pathways. Psammaplin A itself is a known inhibitor of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[6] HDAC inhibition can lead to a more open chromatin structure, making DNA more accessible to radiation-induced damage. Additionally, Psammaplin A and its analogs have been shown to attenuate oxidative stress and reduce reactive oxygen species (ROS) under certain conditions, which may seem counterintuitive for a radiosensitizer.[7] However, they can also induce ROS generation in some cancer cells.[8] This dual role suggests a complex interplay where the derivatives may disrupt the cancer cell's ability to manage radiation-induced oxidative stress, potentially by inhibiting key DNA repair pathways that are activated in response to this stress. The inhibition of DNA repair would lead to an accumulation of lethal DNA double-strand breaks.

Quantitative Data

| Derivative Class | Target/Assay | Activity |

| Psammaplin A Derivative | Radiosensitizer (Human Lung Cancer) | Potency = 16.14 µM |

Signaling Pathway Diagram

Experimental Protocol: Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the effectiveness of a radiosensitizer in vitro, as it measures the ability of a single cell to proliferate into a colony after treatment.[9]

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma).

-

Complete cell culture medium.

-

Test compound (Psammaplin A derivative).

-

Radiation source (e.g., X-ray irradiator).

-

Culture plates (60 mm or 6-well).

-

Crystal violet staining solution (0.5% in methanol).

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed a known number of cells into culture plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (50-150) per plate.

-

-

Compound Treatment:

-

Allow cells to attach for several hours.

-

Treat cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours) before irradiation.[10]

-

-

Irradiation:

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

-

Colony Formation:

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days, until visible colonies of at least 50 cells are formed.[9]

-

-

Staining and Counting:

-

Wash the plates with PBS, fix with methanol, and stain with crystal violet.

-

Count the number of colonies in each plate.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the untreated control.

-

Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).

-

Dose-Response Curves: Plot the log of the surviving fraction against the radiation dose for control and drug-treated cells.

-

Enhancement Ratio (ER): The ratio of radiation doses required to produce the same level of cell killing (e.g., at a surviving fraction of 0.1) in the absence and presence of the drug. An ER greater than 1 indicates radiosensitization.

Modulation of Inflammatory Signaling Pathways

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11]

NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[11] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Cinnamic acid derivatives can inhibit this pathway, often by targeting the activity of the IKK complex.[12]

MAPK Pathway Modulation

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including proliferation, differentiation, and inflammation. Aberrant MAPK signaling is implicated in many diseases, including cancer. Some cinnamic acid derivatives have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK, thereby blocking downstream signaling.

Signaling Pathway Diagram

Experimental Protocols

NF-κB Luciferase Reporter Assay: This assay measures the ability of a compound to inhibit NF-κB transcriptional activity.[11]

-

Transfection: Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Pre-treat the cells with the test compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Western Blot for MAPK Pathway Inhibition: This method assesses the phosphorylation status of key MAPK proteins.[13]

-

Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with the test compound for 1-2 hours before stimulating with a growth factor (e.g., EGF).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated forms of MAPK proteins (e.g., phospho-ERK) and total protein levels as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A reduction in the phosphorylated protein signal relative to the total protein indicates inhibition.

Conclusion and Future Directions

Derivatives of this compound represent a promising and adaptable scaffold for the development of novel therapeutics. As 5-HT3 receptor antagonists, they offer a clear path for the development of potent antiemetics. As radiosensitizers, their multifaceted mechanism involving HDAC and DNA repair inhibition presents an exciting avenue for enhancing cancer radiotherapy. The potential for these derivatives to modulate key inflammatory pathways such as NF-κB and MAPK further broadens their therapeutic applicability.

Future research should focus on synthesizing and screening libraries of this compound derivatives to establish clear structure-activity relationships for each target. Direct measurement of binding affinities, elucidation of specific molecular targets within the DNA repair and inflammatory pathways, and in vivo efficacy studies will be critical for advancing these promising compounds from the laboratory to the clinic. The experimental frameworks provided in this guide offer a robust starting point for these essential next steps.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Psammaplin A and Its Analogs Attenuate Oxidative Stress in Neuronal Cells through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiosensitization of Pancreatic Cancer Cells by Metformin through the AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Difluorohydrocinnamic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorohydrocinnamic acid, also known as 3-(3,4-difluorophenyl)propanoic acid, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the development of novel pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications in drug discovery and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 161712-75-0 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Melting Point | 49-53 °C | [1] |

| Boiling Point | 278 °C | [1] |

| Density | 1.312 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| IUPAC Name | 3-(3,4-Difluorophenyl)propanoic acid | [1] |

| Synonyms | 3,4-Difluorobenzenepropanoic acid | [1] |